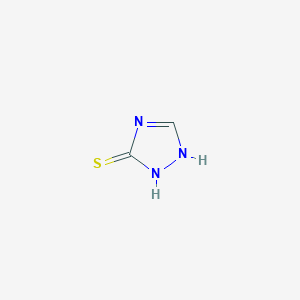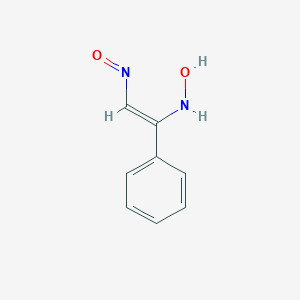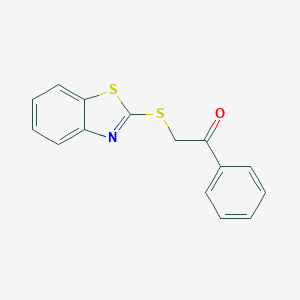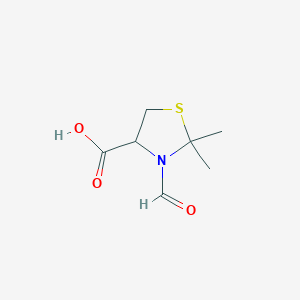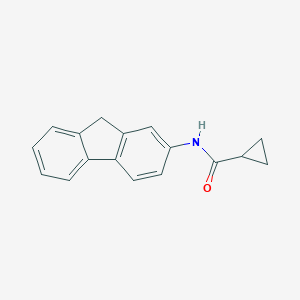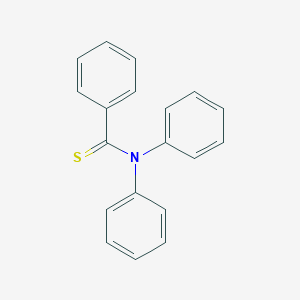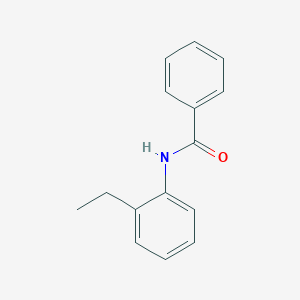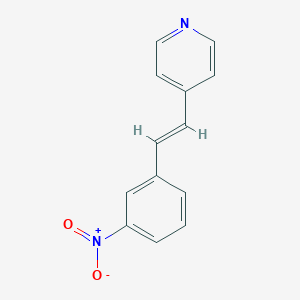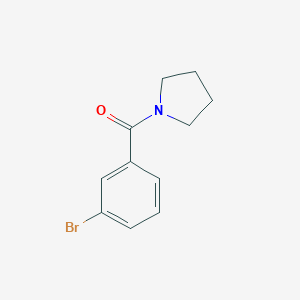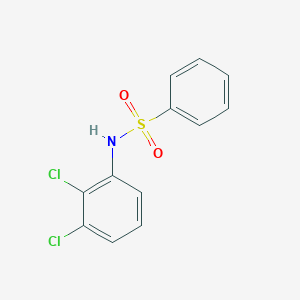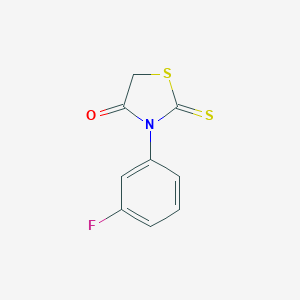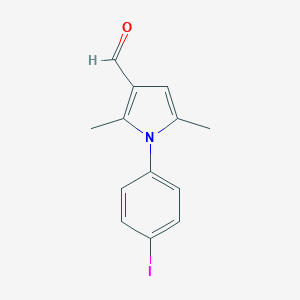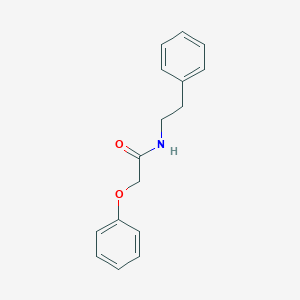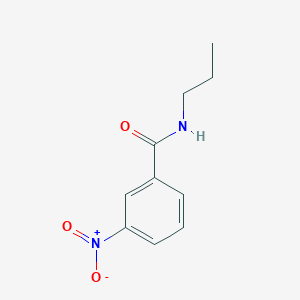![molecular formula C28H38O4 B187593 1,6-Hexanedione, 1,6-bis[4-(pentyloxy)phenyl]- CAS No. 88167-08-2](/img/structure/B187593.png)
1,6-Hexanedione, 1,6-bis[4-(pentyloxy)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Hexanedione, 1,6-bis[4-(pentyloxy)phenyl]- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of hexanedione and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 1,6-Hexanedione, 1,6-bis[4-(pentyloxy)phenyl]- is not well understood. However, it is believed that this compound acts as a crosslinking agent, which can form covalent bonds between polymer chains. This can lead to the formation of a network structure, which can improve the mechanical and electrical properties of the polymer.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 1,6-Hexanedione, 1,6-bis[4-(pentyloxy)phenyl]-. However, it is believed that this compound is not toxic and does not have any significant effects on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,6-Hexanedione, 1,6-bis[4-(pentyloxy)phenyl]- in lab experiments is its high purity and good yield. This makes it a suitable compound for the synthesis of various polymers. However, one of the limitations is the lack of research on its mechanism of action and its effects on living organisms.
Orientations Futures
There are various future directions for the research on 1,6-Hexanedione, 1,6-bis[4-(pentyloxy)phenyl]-. One of the most important directions is to understand its mechanism of action and its effects on living organisms. This can help in the development of safer and more effective polymers for various applications. Additionally, research can be conducted to explore its potential applications in other fields, such as medicine and agriculture.
Conclusion:
1,6-Hexanedione, 1,6-bis[4-(pentyloxy)phenyl]- is a chemical compound with various potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Méthodes De Synthèse
1,6-Hexanedione, 1,6-bis[4-(pentyloxy)phenyl]- can be synthesized using various methods. One of the most common methods is the reaction between hexanedione and 4-(pentyloxy)phenylboronic acid in the presence of a palladium catalyst. This method yields a high purity product with a good yield.
Applications De Recherche Scientifique
1,6-Hexanedione, 1,6-bis[4-(pentyloxy)phenyl]- has various potential applications in scientific research. One of the most common applications is in the field of materials science. This compound can be used as a building block for the synthesis of various polymers, which can be used in the production of electronic devices, such as solar cells and light-emitting diodes.
Propriétés
Numéro CAS |
88167-08-2 |
|---|---|
Nom du produit |
1,6-Hexanedione, 1,6-bis[4-(pentyloxy)phenyl]- |
Formule moléculaire |
C28H38O4 |
Poids moléculaire |
438.6 g/mol |
Nom IUPAC |
1,6-bis(4-pentoxyphenyl)hexane-1,6-dione |
InChI |
InChI=1S/C28H38O4/c1-3-5-9-21-31-25-17-13-23(14-18-25)27(29)11-7-8-12-28(30)24-15-19-26(20-16-24)32-22-10-6-4-2/h13-20H,3-12,21-22H2,1-2H3 |
Clé InChI |
MHCBRILOHYOAEO-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)C2=CC=C(C=C2)OCCCCC |
SMILES canonique |
CCCCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)C2=CC=C(C=C2)OCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



